molecular formula C9H10N2O B045283 2-(2-Amino-4-methoxyphenyl)acetonitrile CAS No. 118671-03-7

2-(2-Amino-4-methoxyphenyl)acetonitrile

Cat. No. B045283
M. Wt: 162.19 g/mol
InChI Key: LXRLGEBPPFEBNB-UHFFFAOYSA-N
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Description

"2-(2-Amino-4-methoxyphenyl)acetonitrile" is a chemical compound with potential applications in various fields of chemistry and materials science. This compound is of interest due to its structural features and the functionalities it offers for further chemical modifications and applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from basic or readily available materials. For example, a similar compound, 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile, was synthesized from phthalide with a total yield of 51.1%, showcasing the complexity and efficiency of such synthetic routes (Wang Qing-xiu, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(2-Amino-4-methoxyphenyl)acetonitrile" has been detailed through methods like X-ray crystallography, providing insights into the arrangement of atoms within the molecule and the spatial configuration of its functional groups. For instance, the crystal structure of a similar compound was determined to help understand the compound's potential interactions and reactivity (J. Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo various reactions, forming new bonds or functional groups. For instance, acetylation, formylation, and reactions with primary and heterocyclic amines have been explored, demonstrating the compound's versatility in forming a range of derivatives with potential biological activity (O. Farouk et al., 2021).

Scientific Research Applications

Crystalline Structure Analysis

  • The compound, as part of a related derivative, was analyzed for its crystalline structure, revealing specific conformations of cyclopentene and oxazolidine rings (Uchida, Hattori, & Yamaura, 2007).

Fluorescent Labeling in Biochemistry

Ligand-Substitution in Chemistry

Synthesis and Chemical Reactivity

Spectroscopy and Molecular Docking

  • Research included spectroscopic calculations and molecular docking studies of a related compound, highlighting its potential in anticancer applications (Eşme, 2021).

Acylation in Organic Chemistry

Sonochemistry and Non-Radical Reactions

Nucleophilic Aromatic Substitution

properties

IUPAC Name

2-(2-amino-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRLGEBPPFEBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552207
Record name (2-Amino-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-4-methoxyphenyl)acetonitrile

CAS RN

118671-03-7
Record name (2-Amino-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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